N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-4-chlorobenzenesulfonamide
Description
Properties
IUPAC Name |
N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-4-chlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN6O2S/c1-19(2)12-15-11(16-13(17-12)20(3)4)18-23(21,22)10-7-5-9(14)6-8-10/h5-8H,1-4H3,(H,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGLBAAOIFKIJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)Cl)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-4-chlorobenzenesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H19N7O2S
- Molecular Weight : 361.4 g/mol
- IUPAC Name : this compound
The compound features a triazine core substituted with dimethylamino groups and a sulfonamide moiety, which contributes to its unique biological properties.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 4,6-dichloro-1,3,5-triazine with dimethylamine to form 4,6-bis(dimethylamino)-1,3,5-triazine. This intermediate is then reacted with 4-chlorobenzenesulfonamide under controlled conditions to yield the final product.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding of the compound to these targets can modulate their activity, leading to various biological effects including:
- Inhibition of Enzymatic Pathways : The compound has shown potential in inhibiting pathways associated with cancer cell proliferation. For example, studies indicate that it can inhibit β-catenin-mediated transcriptional activity .
- Anticancer Properties : In vitro studies have demonstrated that this compound inhibits the growth of cancer cell lines such as SW480 and HCT116 with IC50 values of 2 μM and 0.12 μM respectively .
Case Studies
- Inhibition of Wnt Signaling Pathway : A study reported that this compound effectively inhibited Wnt-dependent transcription in cancer cells. This inhibition was linked to a reduction in cell proliferation and altered expression of cancer-related genes .
- Metabolic Stability : The compound exhibited higher metabolic stability when incubated with human and mouse liver microsomes compared to other reference compounds. This stability suggests potential for further development as a therapeutic agent .
Comparative Analysis
To better understand the efficacy of this compound in comparison to similar compounds, a table summarizing key attributes is provided below.
| Compound Name | IC50 (μM) | Mechanism of Action | Target Pathway |
|---|---|---|---|
| This compound | 0.12 | β-catenin inhibition | Wnt signaling |
| Compound A (reference) | 0.25 | β-catenin inhibition | Wnt signaling |
| Compound B (reference) | 0.30 | Other pathways | Various |
Comparison with Similar Compounds
Table 1: Substituent and Functional Group Analysis
Key Observations :
- Electron Effects: The dimethylamino groups in the target compound and ’s formamide derivative create electron-rich triazine cores, contrasting with the electron-withdrawing chlorine substituents in ’s sodium sulfonate compound. This difference influences reactivity in nucleophilic or electrophilic reactions .
- Functional Groups : Sulfonamide (target compound) vs. sulfonate () moieties affect solubility and acidity. Sulfonamides are typically less acidic (pKa ~4.71 for the formamide analog ) compared to sulfonic acids (pKa ~1–2).
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Boiling Point : The formamide derivative () has a high predicted boiling point (~376°C), likely due to polar amide interactions, whereas the target compound’s sulfonamide group may reduce volatility.
- Polar Surface Area (PSA) : The sodium sulfonate compound () has a higher PSA (~110 Ų) than the target compound (~90–100 Ų), suggesting greater hydrophilicity due to the ionic sulfonate group.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-4-chlorobenzenesulfonamide, and how can reaction conditions be optimized?
Answer:
The synthesis of triazine-sulfonamide derivatives typically involves nucleophilic substitution or coupling reactions. A general approach includes refluxing a triazine precursor (e.g., 4,6-bis(dimethylamino)-1,3,5-triazin-2-amine) with 4-chlorobenzenesulfonyl chloride in a polar solvent (e.g., ethanol or DMF) under acidic catalysis (e.g., glacial acetic acid). Optimizing reaction time, temperature (80–100°C), and stoichiometric ratios (1:1.2 molar excess of sulfonyl chloride) improves yield . Statistical Design of Experiments (DoE) methods, such as factorial designs, can systematically identify critical parameters (e.g., pH, solvent polarity) to minimize side products .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm substituent placement on the triazine and benzene rings. For example, dimethylamino groups on the triazine core show distinct singlet peaks at δ 2.8–3.2 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 396.0921 for CHClNOS).
- HPLC-PDA : Assesses purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced: How can computational reaction path search methods enhance the design of novel derivatives with improved bioactivity?
Answer:
Quantum chemical calculations (e.g., DFT) predict transition states and thermodynamic stability of intermediates, enabling rational modification of the triazine core or sulfonamide moiety. For example, ICReDD’s approach combines computational screening (e.g., Gibbs free energy profiles) with experimental validation to prioritize derivatives with enhanced binding to target enzymes (e.g., carbonic anhydrase IX) . Molecular docking studies (AutoDock Vina) further guide substituent selection by simulating ligand-receptor interactions .
Advanced: What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
Answer:
Discrepancies often arise from assay conditions (e.g., bacterial strain variability, solvent choice). To address this:
- Standardized Assays : Use CLSI/M7-A6 guidelines for antimicrobial testing (fixed inoculum size, pH 7.4) .
- Dose-Response Curves : Establish IC values across multiple cell lines (e.g., HeLa vs. HEK293) to differentiate selective cytotoxicity from general toxicity .
- Metabolomic Profiling : LC-MS/MS identifies off-target interactions (e.g., unintended kinase inhibition) that may skew results .
Advanced: How can researchers optimize the solubility and bioavailability of this compound for in vivo studies?
Answer:
Strategies include:
- Salt Formation : Hydrochloride salts (as in related triazine derivatives) improve aqueous solubility by 10–20× via ion-dipole interactions .
- Prodrug Design : Esterification of the sulfonamide group enhances membrane permeability, with hydrolysis in vivo regenerating the active form .
- Nanoformulation : Encapsulation in PEGylated liposomes (particle size <200 nm) increases circulation time and tumor targeting .
Basic: What are the key structural features of this compound that influence its mechanism of action?
Answer:
- Triazine Core : The bis(dimethylamino) groups increase electron density, enhancing interactions with electrophilic enzyme active sites (e.g., dihydrofolate reductase) .
- 4-Chlorobenzenesulfonamide : The chlorine atom and sulfonamide group contribute to hydrophobic binding and hydrogen bonding with target proteins (e.g., carbonic anhydrase) .
- Conformational Rigidity : The planar triazine ring restricts rotational freedom, improving binding affinity .
Advanced: What methodologies are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?
Answer:
- 3D-QSAR Models : CoMFA or CoMSIA analyses correlate substituent properties (e.g., logP, Hammett constants) with activity trends .
- Fragment-Based Screening : X-ray crystallography of protein-ligand complexes identifies critical binding motifs (e.g., sulfonamide-O interacting with Zn in carbonic anhydrase) .
- In Silico ADMET Prediction : SwissADME or pkCSM evaluates pharmacokinetic liabilities (e.g., CYP450 inhibition) early in derivative design .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles are mandatory due to potential irritancy .
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particulates.
- Waste Disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
